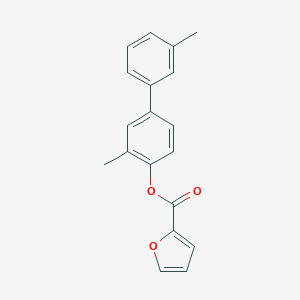![molecular formula C26H23N5O5 B400934 N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B400934.png)
N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, oxo, and hydrazino groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy and hydrazino groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s complex structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases such as cancer.
Materials Science: Its unique functional groups allow for the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-METHOXYPHENYL)-1-{N'-[(3Z)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxyphenyl)-2-oxo-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound shares similar functional groups but differs in its overall structure and specific applications.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: While structurally different, this compound also contains methoxy and oxo groups, making it useful in similar types of chemical reactions.
Uniqueness
Its ability to interact with specific molecular targets makes it particularly valuable in medicinal chemistry and biological research .
Eigenschaften
Molekularformel |
C26H23N5O5 |
|---|---|
Molekulargewicht |
485.5g/mol |
IUPAC-Name |
N'-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C26H23N5O5/c1-16-11-13-17(14-12-16)27-22(32)15-31-20-9-5-3-7-18(20)23(26(31)35)29-30-25(34)24(33)28-19-8-4-6-10-21(19)36-2/h3-14,35H,15H2,1-2H3,(H,27,32)(H,28,33) |
InChI-Schlüssel |
RWBMYVGZCREMQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NC4=CC=CC=C4OC |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-ethoxy-4,4-dimethyl-5-pentanoyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B400854.png)



![5,6-dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1'-cyclohexane)](/img/structure/B400859.png)
![3-[(2,5-dimethoxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B400860.png)
![1-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B400862.png)
![4-{2-[Hydroxy(phenyl)acetyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B400863.png)
![6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B400866.png)
![4-nitro-3-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400870.png)
![N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide](/img/structure/B400871.png)
![N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B400873.png)
![1-[1-(4-Biphenylyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B400875.png)
